molecular formula C17H10F6N2O2 B12580771 N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide CAS No. 634185-01-6

N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide

Cat. No.: B12580771
CAS No.: 634185-01-6
M. Wt: 388.26 g/mol
InChI Key: CVECRNOOZGFPHM-UHFFFAOYSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide (CAS# 634185-02-7) is a synthetically engineered small molecule that incorporates two privileged structural motifs in medicinal chemistry: the indole carboxamide core and the 3,5-bis(trifluoromethyl)phenyl group . The indole scaffold is a predominant nitrogen-containing heterocycle present in a vast array of biologically active compounds and FDA-approved drugs, making it a highly valuable template in drug discovery . This specific compound is designed for research applications, particularly in the screening and development of new therapeutic agents. Its molecular framework is of significant interest in medicinal chemistry campaigns, especially those targeting infectious diseases. Structural analogs based on the indole carboxamide core have been identified as potent hits against the protozoan parasite Trypanosoma cruzi , the causative agent of Chagas disease, through phenotypic screening . Furthermore, the 3,5-bis(trifluoromethyl)phenyl group is a recognized pharmacophore known to enhance biological activity and improve physicochemical properties; this moiety is found in other potent antimicrobial research compounds, such as hydroxynaphthalene-carboxamides that exhibit submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The presence of the 2-hydroxy group on the indole ring adds a potential metal-chelating site, which can influence its mechanism of action and interaction with biological targets. Researchers can utilize this compound as a key intermediate or a reference standard in projects aimed at developing novel anti-infectives, probing structure-activity relationships (SAR), and investigating new mechanisms of action. This product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or any human use.

Properties

CAS No.

634185-01-6

Molecular Formula

C17H10F6N2O2

Molecular Weight

388.26 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide

InChI

InChI=1S/C17H10F6N2O2/c18-16(19,20)8-5-9(17(21,22)23)7-10(6-8)24-14(26)13-11-3-1-2-4-12(11)25-15(13)27/h1-7,25,27H,(H,24,26)

InChI Key

CVECRNOOZGFPHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Amidation via Activated Carboxylic Acid Derivatives

  • Activation of the carboxylic acid is commonly achieved by converting the indole-3-carboxylic acid to an acid chloride or anhydride, which then reacts with 3,5-bis(trifluoromethyl)aniline to form the amide.

  • Typical reagents for activation include thionyl chloride (SOCl₂) or oxalyl chloride , often in the presence of catalytic DMF to facilitate acid chloride formation.

  • The amine is then added under controlled temperature (0–25 °C) to minimize side reactions.

  • This method provides good yields and high purity but requires careful handling of reactive intermediates.

Direct Amidation under Catalyst- and Solvent-Free Conditions

  • Recent advances have demonstrated thermal direct amidation without catalysts or solvents by heating equimolar amounts of carboxylic acid and amine at elevated temperatures (e.g., 140 °C) for extended periods (up to 24 hours).

  • For example, a related compound, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, was synthesized by heating stearic acid with 3,5-bis(trifluoromethyl)benzylamine under solventless conditions, yielding 41% product after purification by flash chromatography.

  • This approach is eco-friendly, producing only water as a by-product, but may suffer from moderate yields due to equilibrium limitations and possible salt formation.

Coupling Using Carbodiimide or Other Coupling Agents

  • Carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are frequently used to activate the carboxylic acid in situ, facilitating amide bond formation at room temperature or mild heating.

  • Additives like HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) improve coupling efficiency and reduce side reactions.

  • This method is widely used in medicinal chemistry for preparing amides with sensitive functional groups.

Alternative Methods: Acylation with Carbamoyl Chlorides or Isocyanates

  • For derivatives related to N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxybenzamide, direct acylation of amines with carbamoyl chlorides or isocyanates has been reported, enabling the synthesis of N,N-disubstituted carbamates and related amides.

  • These methods provide access to diverse analogues but require preparation of reactive intermediates.

Reaction Conditions and Optimization

Method Reagents/Conditions Temperature Time Yield (%) Notes
Acid chloride amidation SOCl₂, DMF (cat.), then amine addition 0–25 °C 1–4 hours 60–85 Requires dry conditions; sensitive to moisture
Thermal direct amidation Carboxylic acid + amine, solvent-free 140 °C 24 hours ~40 Eco-friendly, water by-product; moderate yield; requires removal of water vapor
Carbodiimide coupling EDC or DCC + HOBt/DMAP RT to 50 °C 2–12 hours 70–90 Mild conditions; widely used in lab-scale synthesis
Acylation with carbamoyl chloride Carbamoyl chloride + amine 0–25 °C 1–3 hours Variable Useful for carbamate derivatives; requires preparation of carbamoyl chloride

Research Findings and Characterization

  • The thermal direct amidation method, although moderate in yield, is notable for its simplicity and environmental benefits, avoiding metal catalysts and solvents.

  • Spectroscopic characterization (IR, NMR, MS) confirms the formation of the amide bond and retention of the hydroxy and trifluoromethyl groups.

  • Density Functional Theory (DFT) studies support the stability of the synthesized amides and provide insight into electronic properties relevant to biological activity.

  • Alternative methods using carbodiimide coupling provide higher yields and are preferred for sensitive or complex substrates.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide exhibits promising antitumor properties. Compounds with similar structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of hydroxyl and carboxamide functional groups enhances its reactivity and potential interactions with biological targets, making it a candidate for further development in cancer therapeutics.

Mechanism of Action
Studies focusing on the binding affinity of this compound to various biological targets are crucial for understanding its mechanism of action. These investigations contribute to elucidating the pharmacodynamics and pharmacokinetics of the compound, which are essential for its therapeutic applications.

Biological Studies

Interaction Studies
The compound has been utilized in interaction studies to assess its binding properties and biological efficacy. These studies help in identifying how the compound modulates cellular pathways and influences biological processes, such as gene expression and protein function.

Potential as an Antiviral Agent
Emerging research suggests that compounds similar to this compound may exhibit antiviral properties. For instance, indole-based compounds have shown effectiveness against viruses like HIV and HCV, indicating that this compound could also be explored for antiviral applications .

Chemical Reactivity

The chemical reactivity of this compound is attributed to its functional groups. The hydroxyl group can participate in hydrogen bonding, while the carboxamide group can engage in various chemical reactions, making this compound versatile for synthetic applications in organic chemistry .

Comparison with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Properties
5-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazoleContains a triazole ringPotential antifungal activity
4-(3-methoxyphenyl)anilineAromatic amineInvestigated for anti-cancer properties
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thioureaThiourea derivativeUsed as an organocatalyst in organic transformations

This compound stands out due to its indole core combined with trifluoromethyl substitution, enhancing lipophilicity and biological activity compared to simpler analogs. Its ability to modulate nuclear transport pathways further distinguishes it from other compounds in medicinal chemistry .

Mechanism of Action

The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific enzymes and receptors. This interaction can lead to various biological effects, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Core Heterocycle Modifications

  • 3-Chloro-N-phenyl-phthalimide (): This compound features a phthalimide core with a chloro substituent and phenyl group. The chloro group may increase reactivity compared to the hydroxy group in the target compound .
  • (4R,5R)-N-(3,5-Bis(trifluoromethyl)phenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine (): The imidazole core here differs from the indole system, altering hydrogen-bonding capacity. The 3,5-bis(trifluoromethyl)phenyl group is shared with the target compound, suggesting similar electronic effects.

Carboxamide Position and Substituent Variations

  • Dirlotapide (): A 1H-indole-2-carboxamide derivative with a trifluoromethyl biphenyl substituent. The carboxamide at position 2 (vs. position 3 in the target) could alter binding interactions in biological targets. Dirlotapide’s additional benzylmethylamino and phenyl groups increase molecular weight (674.70 g/mol) and complexity, likely affecting pharmacokinetics .
  • N~1~-butyl-5-cyano-N~3~-{(1S,2R)-1-(3,5-difluorobenzyl)-...-1H-indole-1,3-dicarboxamide (): This indole derivative contains two carboxamide groups (positions 1 and 3), which may enhance hydrogen bonding but reduce membrane permeability due to higher polarity. The 3,5-difluorobenzyl group contrasts with the trifluoromethyl substituents in the target, offering distinct electronic and steric profiles .

Trifluoromethyl Group Effects

  • However, its bulkiness might sterically hinder interactions with enzymatic targets compared to smaller substituents like fluorine or chlorine in other analogs .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Indole 2-hydroxy, 3-carboxamide, 3,5-bis(CF3)Ph ~449.39* Hydrogen bonding via -OH; high lipophilicity
3-Chloro-N-phenyl-phthalimide () Phthalimide 3-Cl, phenyl ~257.66 Chlorine increases reactivity
(4R,5R)-Imidazol-2-amine () Imidazole 4,5-diphenyl, 3,5-bis(CF3)Ph 449.39 High lipophilicity; chiral centers
Dirlotapide () Indole 2-carboxamide, trifluoromethyl biphenyl 674.70 Complex substituents; obesity treatment
Indole-1,3-dicarboxamide () Indole 1,3-dicarboxamide, difluorobenzyl 617.69 Dual carboxamides; fluorine substituents

*Estimated based on similar compounds in .

Implications of Structural Differences

  • Solubility : The hydroxy group in the target compound may improve aqueous solubility compared to ’s diphenylimidazole derivatives.
  • Metabolic Stability : Trifluoromethyl groups in the target and compounds likely confer resistance to metabolic degradation compared to chlorine in .
  • Bioactivity : Carboxamide position (2 vs. 3) and core heterocycle (indole vs. imidazole) may dictate target selectivity, as seen in Dirlotapide’s mechanism as a gMTP inhibitor .

Biological Activity

N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide (hereafter referred to as compound or N-BTPI ) is an organic compound with significant potential in medicinal chemistry, particularly in cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-BTPI is C16H12F6N2O3C_{16}H_{12}F_6N_2O_3, with a molecular weight of approximately 388.26 g/mol. The compound features a unique structure that includes a trifluoromethyl-substituted phenyl group attached to an indole core, which enhances its lipophilicity and biological activity compared to simpler analogs .

N-BTPI exhibits its biological activity primarily through interactions with specific cellular targets involved in cancer progression. The presence of hydroxyl and carboxamide functional groups allows the compound to participate in various biochemical reactions. Notably, it has been shown to modulate nuclear transport pathways, which is crucial for its antitumor effects.

In Vitro Studies

Several studies have investigated the anticancer properties of N-BTPI against various cancer cell lines:

  • Cell Lines Tested : The compound has demonstrated cytotoxic effects against human lung carcinoma (A549) and cervical carcinoma (HeLa) cell lines.
  • Concentration-Dependent Effects : Treatment with varying concentrations (1–10.8 µM) over different time periods (up to 72 hours) resulted in significant inhibition of cell growth and induction of apoptosis in liver cancer cells (HepG2, Hep3B) through the activation of apoptosis-regulating genes and inhibition of the STAT3 pathway .
Cell LineConcentration (µM)Treatment Duration (h)Effect
HepG21 - 10.80 - 72Growth inhibition, apoptosis induction
HeLaNot specifiedNot specifiedCytotoxicity observed

In Vivo Studies

In vivo experiments have further corroborated the anticancer efficacy of N-BTPI:

  • Animal Models : In studies involving animal models, administration of N-BTPI at a dosage of 5 mg/kg effectively inhibited liver tumor growth. The underlying mechanism was linked to the enhancement of HNF4α expression and its DNA binding activity, which plays a pivotal role in regulating gene expression related to cell proliferation .

Comparative Analysis with Similar Compounds

N-BTPI shares structural similarities with other compounds known for their biological activity. Below is a comparison highlighting key features and activities:

Compound NameStructural FeaturesUnique Properties
NHDCContains naphthofuran coreInhibits liver tumor growth via HNF4α modulation
Triazole DerivativeContains triazole ringPotential antifungal activity
Aniline DerivativeSimple aniline structureInvestigated for anti-cancer properties

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